TC-SP 14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TC-SP 14, auch bekannt als Verbindung 14, ist ein hochwirksamer und potenter Agonist des Sphingosin-1-Phosphat-Rezeptors 1 (S1P1). Er weist einen effektiven Konzentrationswert (EC50) von 0,042 Mikromolar auf, was seine starke Bindungsaffinität zum S1P1-Rezeptor zeigt. Bemerkenswert ist, dass seine Interaktion mit dem Sphingosin-1-Phosphat-Rezeptor 3 (S1P3) minimal ist, wie ein EC50-Wert von 3,47 Mikromolar belegt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TC-SP 14 umfasst mehrere Schritte, darunter die Bildung eines Benzothiazol-Kerns und die anschließende Funktionalisierung, um die gewünschten Agonisten-Eigenschaften zu erzielen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail veröffentlicht. Es ist bekannt, dass die Synthese eine präzise Kontrolle der Reaktionsbedingungen erfordert, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf ein größeres Maßstab, wobei die gleichen Reaktionsbedingungen und Reinheitsstandards eingehalten werden. Dieser Prozess beinhaltet typischerweise die Optimierung von Reaktionsparametern, Reinigungstechniken und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten am Benzothiazol-Kern einzuführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen am Benzothiazol-Kern einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung des Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) -Signalwegs verwendet.

Biologie: In der Forschung eingesetzt, um die Rolle von S1P1 in verschiedenen biologischen Prozessen, einschließlich der Immunantwort und der Zellmigration, zu verstehen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Autoimmunerkrankungen und Entzündungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) -Signalweg abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) mit hoher Affinität. Diese Bindung aktiviert den Rezeptor, was zu nachgeschalteten Signalereignissen führt, die verschiedene Zellprozesse modulieren. Die primären molekularen Ziele und beteiligten Wege umfassen die Reduktion der Blutlymphozytenzahl und die Abschwächung der verzögerten Typ-Hypersensitivitätsreaktion auf Antigenherausforderung .

Analyse Chemischer Reaktionen

Types of Reactions

TC-SP 14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be used to introduce different substituents on the benzothiazole core

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups on the benzothiazole core .

Wissenschaftliche Forschungsanwendungen

Immunohistochemistry in Oncology

Overview:

TC-SP 14 is notably used in assessing programmed death-ligand 1 (PD-L1) expression in tumor samples, which is crucial for predicting the efficacy of immune checkpoint inhibitors in cancer treatment.

Case Study: Non-Small Cell Lung Cancer (NSCLC)

A multicenter retrospective study evaluated the predictive value of this compound in patients with advanced NSCLC treated with immune-checkpoint inhibitors. The study analyzed the correlation between PD-L1 expression levels determined by this compound and clinical outcomes such as objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).

Results Summary:

- Patient Cohort: 288 patients

- PD-L1 Expression Levels:

- TC3 (≥50%): 60% of patients showed positive results.

- TC0: 15% of patients exhibited no PD-L1 expression.

- Clinical Outcomes:

| PD-L1 Expression Level | Objective Response Rate | Progression-Free Survival | Overall Survival |

|---|---|---|---|

| TC3 | 54% | Significant improvement | Significant improvement |

| TC0 | Low | Poor | Poor |

This study underscores the utility of this compound in identifying patients who are more likely to benefit from immunotherapy.

Materials Science Applications

Overview:

this compound has also been applied in materials science, particularly through a template-based crystal structure prediction algorithm designed to facilitate the discovery of new materials.

Algorithm Development:

The TC-SP algorithm leverages elemental and chemical similarity to predict crystal structures efficiently. It ranks potential structures based on compatibility and substitution likelihood, significantly reducing computational costs compared to traditional methods.

Benchmarking Results:

In a validation study involving approximately 98,290 formulas from the Materials Project database:

- The algorithm achieved high accuracy, predicting structures with a root mean square deviation (RMSD) of less than 0.1 for over 13,145 target structures.

- It has been utilized to discover new materials within the Ga-B-N system, demonstrating its effectiveness in high-throughput materials discovery .

| Material System | Predicted Structures | Accuracy (RMSD < 0.1) |

|---|---|---|

| Ga-B-N | Multiple | High |

Wirkmechanismus

TC-SP 14 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1) with high affinity. This binding activates the receptor, leading to downstream signaling events that modulate various cellular processes. The primary molecular targets and pathways involved include the reduction of blood lymphocyte counts and attenuation of delayed type hypersensitivity response to antigen challenge .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fingolimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Agonist mit ähnlichen Eigenschaften, aber unterschiedlicher Rezeptorselektivität.

Siponimod: Ein selektiver Sphingosin-1-Phosphat-Rezeptor-Modulator mit unterschiedlichen pharmakokinetischen Eigenschaften.

Ozanimod: Ein Sphingosin-1-Phosphat-Rezeptor-Modulator mit einem anderen Rezeptorbindungsprofil

Einzigartigkeit von TC-SP 14

This compound ist einzigartig aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) und minimalen Aktivität am Sphingosin-1-Phosphat-Rezeptor 3 (S1P3). Dieses Selektivitätsprofil macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der S1P1-Aktivierung ohne signifikante Off-Target-Effekte .

Biologische Aktivität

TC-SP 14, also known as compound 14, is a highly selective and potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has garnered attention in the fields of immunology and pharmacology due to its significant biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical properties, and implications for research and medicine.

Overview of this compound

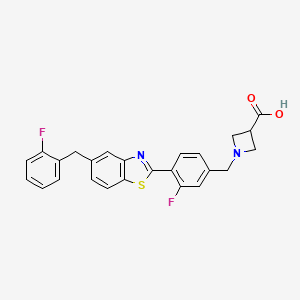

- Chemical Structure : this compound is characterized by its complex structure, specifically designed to interact with S1P1.

- EC50 Values : The effective concentration (EC50) values highlight its potency:

This compound primarily functions as an agonist for S1P1, leading to a cascade of intracellular events that modulate immune responses:

- Receptor Activation : Upon binding to S1P1, this compound activates downstream signaling pathways that influence lymphocyte trafficking and immune cell function.

- Lymphopenia Induction : The activation of S1P1 by this compound prevents lymphoid immune cells from entering the bloodstream, resulting in a decrease in circulating lymphocyte counts .

The biochemical properties of this compound are pivotal for understanding its biological activity:

- Affinity : High selectivity for S1P1 with minimal interaction with S1P3 makes it a valuable tool for studying S1P signaling without significant off-target effects.

- Pharmacokinetics : this compound is orally active and exhibits favorable pharmacokinetic characteristics, enhancing its utility in both research and therapeutic settings .

Cellular Effects

This compound has profound effects on various cell types:

- Immune Modulation : It significantly alters the behavior of immune cells, particularly T lymphocytes, by inducing lymphopenia through its action on S1P1.

- Inflammation Control : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases .

Research Applications

This compound is utilized in various scientific research applications:

- Immunological Studies : Researchers employ this compound to investigate the role of S1P1 in immune response mechanisms.

- Drug Development : Its unique selectivity profile makes it a candidate for developing new therapies targeting autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound | EC50 (S1P1) | EC50 (S1P3) | Selectivity Profile |

|---|---|---|---|

| This compound | 0.042 µM | 3.47 µM | Highly selective for S1P1 |

| Fingolimod | Varies | Moderate | Broader receptor activity |

| Siponimod | Varies | Lower | Selective but less potent than this compound |

| Ozanimod | Varies | Moderate | Different receptor binding profile |

This table illustrates the unique selectivity of this compound compared to other sphingosine-1-phosphate receptor modulators.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Immune Response : A recent study demonstrated that administration of this compound led to significant reductions in lymphocyte counts in animal models, confirming its role as an S1P1 agonist that modulates immune responses .

- Therapeutic Potential : Research has indicated that this compound may be beneficial in treating conditions characterized by excessive inflammation or autoimmune responses due to its ability to regulate immune cell trafficking .

Eigenschaften

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.